Cofrogliptin

Pharmacology Diabetes Preclinical Efficacy

Cofrogliptin is the first and only approved DPP-4 inhibitor with a bi-weekly oral dosing regimen, enabled by a unique tetrahydropyran structure that delivers sustained pharmacodynamic effect. Substitution with a daily-dose gliptin (sitagliptin, linagliptin, alogliptin) eliminates the adherence advantage essential for long-term T2DM glycemic control. For pharmacometrics, translational PK/PD, medication adherence, or extended-release oral formulation research, request a quote for high-purity cofrogliptin.

Molecular Formula C18H19F5N4O3S
Molecular Weight 466.4 g/mol
CAS No. 1844874-26-5
Cat. No. B10857050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCofrogliptin
CAS1844874-26-5
Molecular FormulaC18H19F5N4O3S
Molecular Weight466.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1C=C2CN(CC2=N1)C3CC(C(OC3C(F)(F)F)C4=C(C=CC(=C4)F)F)N
InChIInChI=1S/C18H19F5N4O3S/c1-31(28,29)27-7-9-6-26(8-14(9)25-27)15-5-13(24)16(30-17(15)18(21,22)23)11-4-10(19)2-3-12(11)20/h2-4,7,13,15-17H,5-6,8,24H2,1H3/t13-,15+,16+,17-/m0/s1
InChIKeyGUBOXFWNNXSQNH-SVGFKBNWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cofrogliptin (HSK7653) 10mg & 25mg Tablets: Baseline Definition and Regulatory Status


Cofrogliptin (CAS: 1844874-26-5), also known as HSK7653, is a novel, orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus (T2DM) . It is characterized as a small-molecule tetrahydropyran derivative and is approved in China as the first and only DPP-4 inhibitor with a bi-weekly (once every two weeks) oral dosing regimen .

Cofrogliptin 10mg/25mg: Why Generic or In-Class Substitution Is Not Scientifically Justified


In the context of DPP-4 inhibitors for T2DM, assuming class equivalence is a critical procurement error due to marked differences in pharmacokinetic (PK) half-life, resulting in varied dosing frequencies and adherence profiles. While many gliptins, such as sitagliptin, linagliptin, and alogliptin, require daily oral administration, cofrogliptin is specifically designed for bi-weekly dosing . This difference is not merely a convenience but is a product of its distinct molecular structure, which confers a sustained pharmacodynamic (PD) effect in humans that cannot be achieved by substituting a daily-dosed generic gliptin with an adjusted regimen. Substituting cofrogliptin with a daily DPP-4 inhibitor would negate the adherence advantage that the bi-weekly regimen is intended to provide, which is a key factor in long-term glycemic control for a chronic condition like T2DM .

Cofrogliptin 10mg & 25mg: A Quantitative Evidence Guide for Scientific Selection and Procurement


Cofrogliptin vs. Omarigliptin (MK3102): Superior Efficacy in a Diabetic Mouse Model

In a head-to-head comparison using an ob/ob mouse model of type 2 diabetes, cofrogliptin demonstrated superior anti-diabetic effects compared to the once-weekly DPP-4 inhibitor omarigliptin (MK3102) . The study directly assessed the chronic therapeutic efficacy of both compounds in this standard disease model.

Pharmacology Diabetes Preclinical Efficacy DPP-4 Inhibition

Cofrogliptin vs. Omarigliptin (MK3102): Predicted Superior Human PK for Longer-Acting Features

Based on allometric scaling analyses from animal pharmacokinetic (PK) studies, cofrogliptin is predicted to display superior human PK properties relative to omarigliptin (MK3102), with anticipated longer-acting features that align with its clinical bi-weekly dosing frequency . The study also noted that cofrogliptin exhibited superior PK profiles compared to MK3102 in rodents.

Pharmacokinetics Drug Development Allometric Scaling DPP-4 Inhibitor

Cofrogliptin vs. Placebo: Clinically Meaningful HbA1c Reduction in a 24-Week Phase 3 Trial

In a 24-week, multicenter, randomized, double-blind, placebo-controlled Phase 3 trial (NCT04556851) in drug-naïve Chinese patients with T2DM, cofrogliptin administered orally once every two weeks produced a statistically significant reduction in glycated hemoglobin (HbA1c) compared to placebo .

Clinical Trial Efficacy HbA1c Type 2 Diabetes Phase 3

Cofrogliptin DPP-4 Inhibition Potency: IC50 of 10.80 nM

Cofrogliptin is a potent and selective DPP-4 inhibitor, exhibiting an IC50 of 10.80 nM in a recombinant DPP-4 enzyme assay . While this is a class-level property, it establishes the baseline potency required for effective target engagement.

Enzymology Potency DPP-4 Inhibition In Vitro

Cofrogliptin PK-PD Modeling: Accelerated Clinical Development and Dosing Rationale

A model-informed drug development (MIDD) approach, using population PKPD and model-based meta-analysis (MBMA), successfully predicted the PK/DPP-4 inhibition/HbA1c profiles for cofrogliptin in T2DM patients and facilitated a waiver for a Phase 2b dose-finding study . This computational evidence directly supported the selection of the bi-weekly dosing regimen and accelerated clinical development.

Pharmacometrics PK/PD Modeling Drug Development Model-Informed Drug Development

Cofrogliptin 10mg & 25mg: Optimal Scenarios for Research Use and Procurement Based on Evidence


Preclinical Research on Long-Acting DPP-4 Inhibition in Diabetes Models

Researchers studying the pharmacodynamics of DPP-4 inhibition in animal models of type 2 diabetes can utilize cofrogliptin. Its demonstrated superior efficacy over omarigliptin (MK3102) in ob/ob mice makes it a compelling tool for comparative studies. Its predicted longer-acting PK profile in humans, based on animal allometric scaling , also makes it relevant for translational PK/PD studies in rodents, dogs, or monkeys.

Clinical Pharmacology and Pharmacometrics Studies for Extended-Release Formulations

For academic or industrial groups involved in pharmacometrics and model-informed drug development, cofrogliptin serves as a key example. The published PK/PD model, which successfully predicted clinical outcomes and accelerated its development , provides a valuable dataset for benchmarking and developing new models for long-acting oral antidiabetic agents. This can inform the design of future clinical trials or the development of novel extended-release formulations.

Drug Adherence and Comparative Effectiveness Research in Diabetes

Health outcomes and pharmacoeconomics researchers focusing on medication adherence in chronic diseases like T2DM can use cofrogliptin as a case study. As the only approved bi-weekly DPP-4 inhibitor, it offers a unique intervention to compare adherence and associated outcomes against daily-dosed gliptins (e.g., sitagliptin, linagliptin) or weekly-dosed alternatives (e.g., omarigliptin). Data from its Phase 3 trial can be used as a baseline for such comparative analyses.

Development of Novel Bi-Weekly Oral Drug Delivery Systems

Pharmaceutical scientists developing novel oral drug delivery platforms designed for extended dosing intervals can use cofrogliptin as a model drug. Its established bi-weekly efficacy in humans and the underlying PK/PD principles provide a validated benchmark for testing and comparing new formulation technologies aimed at achieving sustained systemic exposure of small molecules after oral administration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cofrogliptin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.